2H-Thiopyran-3(6H)-one

Description

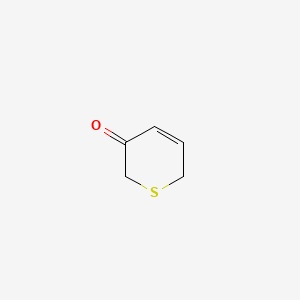

Structure

2D Structure

3D Structure

Properties

CAS No. |

29431-30-9 |

|---|---|

Molecular Formula |

C5H6OS |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

2H-thiopyran-5-one |

InChI |

InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 |

InChI Key |

LFRAZHPZBTYCQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)CS1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2h Thiopyran 3 6h One and Analogues

Reactivity of the Cyclic α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a pivotal feature of the 2H-thiopyran-3(6H)-one scaffold, rendering the molecule susceptible to a variety of chemical transformations. This functionality provides two primary sites for reactions: the electrophilic carbonyl carbon and the β-carbon, which is activated towards nucleophilic attack due to conjugation.

The Michael addition, a type of conjugate addition, is a key reaction for α,β-unsaturated carbonyl compounds, including this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the thiopyranone ring (the Michael acceptor). wikipedia.org This process is valuable for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

A variety of nucleophiles can participate in Michael additions with thiopyranone systems. For instance, thiols are effective nucleophiles for this transformation, leading to the formation of a new carbon-sulfur bond. semanticscholar.org The reaction of thiols with α,β-unsaturated carbonyl compounds can often proceed under solvent-free conditions and without the need for a catalyst. semanticscholar.org

Derivatives of 2H-pyran-3(6H)-one, the oxygen analogue of the thiopyranone, have been shown to form Michael adducts with thiols. researchgate.netnih.gov These reactions underscore the reactivity of the α,β-unsaturated ketone system. researchgate.netnih.gov In some cases, these Michael adducts have demonstrated biological activity, which is sometimes attributed to a retro-Michael reaction. researchgate.netnih.gov

The table below summarizes examples of Michael addition reactions involving α,β-unsaturated carbonyl compounds, illustrating the scope of this transformation.

| Michael Acceptor | Michael Donor | Product | Reference |

| Methyl vinyl ketone | Thiophenol | 4-(Phenylthio)butan-2-one | semanticscholar.org |

| α,β-Unsaturated amides | Sulfur-nucleophiles | Thio-Michael adducts | researchgate.net |

| 2H-Pyran-3(6H)-one derivatives | Thiols | Thiol Michael adducts | nih.gov |

Electrophilic attack on the this compound ring system is less common compared to nucleophilic additions due to the electron-withdrawing nature of the carbonyl group. However, the sulfur atom in the thiopyran ring can influence the reactivity. In related aromatic heterocyclic systems like thiophene, the heteroatom activates the ring towards electrophilic substitution. st-andrews.ac.uk While this compound is not aromatic, the principles of electrophilic attack can be considered.

Generally, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgsavemyexams.com For non-aromatic systems like this compound, electrophilic addition to the double bond is a more likely pathway. The regioselectivity of such an addition would be influenced by the electronic effects of the carbonyl group and the sulfur atom.

In some instances, the sulfur atom itself can be the site of electrophilic attack, leading to oxidation products. For example, treatment of 3,6-dihydro-2H-thiopyrans with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone. uzh.ch

Thia-Diels-Alder reactions are a class of hetero-Diels-Alder reactions that are instrumental in the synthesis of six-membered sulfur-containing heterocycles, including 3,6-dihydro-2H-thiopyrans. uzh.chnih.gov These reactions typically involve the cycloaddition of a dienophile with a diene containing a sulfur atom. Aryl and hetaryl thioketones are known to be highly reactive dienophiles ("superdienophiles") in these reactions. nih.gov

The resulting 3,6-dihydro-2H-thiopyrans are valuable intermediates in organic synthesis and are found in some natural products. uzh.chthieme-connect.de For example, they can be converted to 2H-thiopyrans by treatment with an oxidizing agent like m-CPBA. uzh.ch The mechanism of these reactions can be either concerted or stepwise, with evidence for a diradical mechanism in some cases. uzh.chcore.ac.uk

A variety of dienes and dienophiles can be employed in thia-Diels-Alder reactions, leading to a diverse range of substituted 3,6-dihydro-2H-thiopyrans. researchgate.net Continuous flow processes have been developed for the photochemical generation of thioaldehydes, which can then be reacted in situ with electron-rich dienes to afford these heterocycles in high yields. researchgate.net

The table below provides examples of thia-Diels-Alder reactions.

| Diene | Dienophile | Product | Reference |

| 2,3-Dimethylbuta-1,3-diene | Di(thien-2-yl) thioketone | 3,6-Dihydro-4,5-dimethyl-2,2-di(thien-2-yl)-2H-thiopyran | uzh.ch |

| 1,4-Quinones | Aryl/hetarylthiochalcones | Fused 4H-thiopyrans | nih.gov |

| Electron-rich 1,3-butadienes | Photochemically generated thioaldehydes | Substituted 3,6-dihydro-2H-thiopyrans | researchgate.net |

Transformations of the Sulfur Heteroatom

The sulfur atom in the thiopyran ring is a key site for chemical modification, readily undergoing oxidation to form sulfoxides and sulfones. smolecule.com These transformations significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

The oxidation of the sulfur atom in this compound and its analogues is a common and important transformation, leading to the corresponding sulfoxides and sulfones. smolecule.com These oxidized derivatives are valuable intermediates in organic synthesis. smolecule.com A variety of oxidizing agents have been employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (H₂O₂), and Oxone®. tandfonline.comru.nlrsc.org The oxidation of thiopyrans with mCPBA can lead to the formation of cyclic sulfones. researchgate.net For instance, the oxidation of 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran with 30% hydrogen peroxide and selenium dioxide yields the corresponding sulfoxide, which can be further oxidized to the sulfone using mCPBA. rsc.org Similarly, some spiro[chromane-3',2''-thiopyran]-4'-ones have been successfully oxidized to their corresponding 1''-oxides and 1'',1''-dioxides using mCPBA or hydrogen peroxide. tandfonline.com

The oxidation of 3,6-dihydro-2H-thiopyran S-oxides to the corresponding sulfones can be achieved with mCPBA at low temperatures or with hydrogen peroxide in acetic acid. ru.nl Careful control of the reaction conditions is often necessary to prevent unwanted side reactions, such as epoxidation of any double bonds present in the molecule. ru.nl In some cases, a two-step approach, where the sulfoxide is first synthesized and then oxidized to the sulfone, can circumvent issues of overoxidation. mdpi.comnih.gov

The synthesis of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a versatile building block, starts with the oxidation of dihydro-2H-thiopyran-3(4H)-one using a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid and acetic anhydride. dsau.dp.uatandfonline.comresearchgate.net The resulting β-ketosulfone is a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems. rsc.org

It has been noted that in the oxidation of certain thiodisaccharides, the stereochemistry of the starting material can influence the diastereoselectivity of the sulfoxide formation. rsc.org The oxidation of equatorial thioglycosides often results in a mixture of sulfoxides. rsc.org

Below is a table summarizing various oxidation reactions on thiopyranone analogues:

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference(s) |

| 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran | 1. H₂O₂, SeO₂ 2. mCPBA | 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran-1-oxide (sulfoxide), 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran-1,1-dioxide (sulfone) | rsc.org |

| Spiro[chromane-3',2''-thiopyran]-4'-one derivatives | mCPBA or H₂O₂ | Spiro[chromane-3',2''-thiopyran]-4'-one 1''-oxides, Spiro[chromane-3',2''-thiopyran]-4'-one 1'',1''-dioxides | tandfonline.com |

| 3,6-Dihydro-2H-thiopyran S-oxides | mCPBA or H₂O₂ in acetic acid | Corresponding sulfones | ru.nl |

| Dihydro-2H-thiopyran-3(4H)-one | H₂O₂ in AcOH-Ac₂O | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | dsau.dp.uatandfonline.comresearchgate.net |

| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one sulfoxides | mCPBA | cis and (±)-trans 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one sulfones | mdpi.comnih.gov |

| 2-Furfuryl alcohol derivatives with aryl thioether substituents | NBS | 2H-Pyran-3(6H)-ones (selective oxidation of alcohol) | aua.gracs.org |

| Thiodisaccharides | mCPBA | Diastereomeric mixture of sulfoxides | rsc.org |

The reduction of the sulfur center in oxidized thiopyranone derivatives, such as sulfoxides and sulfones, back to the corresponding sulfide (B99878) is a less commonly explored transformation compared to oxidation. However, this transformation is a key step in certain synthetic strategies. For instance, the reduction of the carbonyl group in 2-keto thiodisaccharides is often performed using sodium borohydride (B1222165) to avoid the retro-Michael reaction. rsc.org While this reaction does not directly involve the sulfur atom, it highlights the interplay of reactivity within the molecule. Specific methods for the direct reduction of the sulfone or sulfoxide group in the this compound system are not extensively detailed in the provided context, but general methods for sulfoxide and sulfone reduction could potentially be applied.

Derivatization Strategies and Functional Group Interconversions on the Thiopyranone Core

The this compound scaffold offers multiple sites for derivatization and functional group interconversions, allowing for the synthesis of a wide array of complex molecules. solubilityofthings.comfiveable.mewikipedia.org These transformations are not limited to the sulfur atom and can involve the carbonyl group, the double bond, and other positions on the ring.

The carbonyl group at the 3-position is a key handle for derivatization. For example, the reduction of the keto group in dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide with sodium borohydride, followed by mesylation and elimination, leads to the formation of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. dsau.dp.uaresearchgate.net The ketone can also participate in reactions with amines to form substituted derivatives. smolecule.com

The α,β-unsaturated ketone moiety in 2H-pyran-3(6H)-ones, an oxygen analogue, allows for Michael additions. For instance, the conjugate addition of thioaldoses to 2H-pyran-3(6H)-ones is a key step in the synthesis of thiodisaccharides. rsc.orgresearchgate.net This reactivity is likely mirrored in the thiopyranone series.

Furthermore, the dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been shown to be a versatile building block in one-pot multi-component reactions, reacting with aromatic aldehydes and malononitrile (B47326) to produce polysubstituted thiopyrano[3,2-b]pyrans. rsc.org This demonstrates the potential for complex scaffold construction starting from a simple thiopyranone derivative.

The table below outlines some derivatization strategies on the thiopyranone core and its analogues:

| Starting Material | Reagents | Product | Transformation Type | Reference(s) |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | 1. NaBH₄ 2. MsCl 3. Base (Pyridine or NaOH) | 3,4- or 3,6-Dihydro-2H-thiopyran-1,1-dioxides | Reduction of ketone, mesylation, elimination | dsau.dp.uaresearchgate.net |

| 2H-Pyran-3(6H)-ones | Thioaldose, Et₃N | 2-Keto thiodisaccharides | Michael Addition | rsc.orgresearchgate.net |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Aromatic aldehydes, malononitrile, piperidine | Polysubstituted thiopyrano[3,2-b]pyrans | Multi-component reaction | rsc.org |

| 2H-Thiopyran-3,5(4H,6H)-dione | Amines | Substituted derivatives | Reaction with amines | smolecule.com |

Spectroscopic Characterization Methodologies for Thiopyranone Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of thiopyranone scaffolds. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural elucidation. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values in the ¹H NMR spectrum reveal the electronic environment and neighboring proton count for each hydrogen atom in 2H-thiopyran-3(6H)-one.

In a typical ¹H NMR spectrum, the protons on the carbon atoms adjacent to the sulfur heteroatom (C-2 and C-6) are observed as distinct signals. The methylene (B1212753) protons at the C-2 position, being adjacent to both the sulfur and the C-3 carbonyl group, are typically deshielded. The protons at C-4, alpha to the carbonyl group, also appear in a characteristic region, while the C-5 protons are generally the most shielded. The coupling patterns (e.g., triplets arising from coupling to two adjacent protons) are critical for establishing the -CH₂-CH₂-CH₂- sequence within the ring.

The ¹³C NMR spectrum complements this information by identifying all unique carbon environments. The carbonyl carbon (C-3) is the most prominent feature, appearing at a significantly downfield chemical shift (typically >200 ppm) due to the strong deshielding effect of the oxygen atom. The carbons directly bonded to the sulfur atom (C-2 and C-6) are also clearly identifiable, as is the carbon alpha to the carbonyl (C-4). The remaining methylene carbon (C-5) resonates at the most upfield position.

The table below summarizes typical ¹H and ¹³C NMR chemical shift data for the parent compound this compound, as reported in the literature.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-2 | 3.45 - 3.55 | s | 48.5 |

| C-3 | - | - | 207.1 |

| C-4 | 2.75 - 2.85 | t | 41.2 |

| C-5 | 2.20 - 2.30 | quint | 24.8 |

| C-6 | 2.90 - 3.00 | t | 28.9 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming connectivity and resolving ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the proton signals for H-4 and H-5, and another between H-5 and H-6, confirming the -CH₂(4)-CH₂(5)-CH₂(6)- sequence. The absence of a correlation to H-2 confirms its isolated nature as a methylene group adjacent to the carbonyl and sulfur.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton triplet at δ ~2.8 ppm would show a cross-peak to the carbon signal at δ ~41 ppm, assigning this resonance to C-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key correlations for this structure include those from the H-2 protons to the carbonyl carbon (C-3) and the C-6 carbon. Likewise, the H-4 protons would show correlations to C-3, C-5, and C-6, while the H-6 protons would correlate to C-4 and C-5. These correlations unequivocally piece together the six-membered ring and confirm the placement of the carbonyl group at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in three-dimensional space, regardless of whether they are bonded. For a flexible ring system like a thiopyranone, NOESY can provide valuable information about the predominant ring conformation in solution (e.g., chair or boat) by identifying through-space interactions, such as those between axial protons on different parts of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is a rapid and effective method for identifying key functional groups within the thiopyranone molecule. The most diagnostic absorption band for this compound is the intense carbonyl (C=O) stretching vibration. For a saturated, six-membered ring ketone, this peak typically appears in the region of 1710–1725 cm⁻¹. Its precise position can provide subtle clues about ring strain and electronic effects.

Other significant absorptions in the IR spectrum include:

C-H Stretching: Bands in the 2850–3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the methylene groups.

C-S Stretching: A weak to medium intensity band typically found in the 600–800 cm⁻¹ region, which is characteristic of the thioether linkage.

Vibrational spectroscopy is also a powerful tool for investigating keto-enol tautomerism. While this compound exists predominantly in the keto form, the potential existence of its enol tautomer, 3-hydroxy-4H-thiopyran, can be assessed. The presence of the enol form would be indicated by the appearance of a broad O-H stretching band (around 3200–3600 cm⁻¹) and a C=C stretching band (around 1640–1680 cm⁻¹), concurrent with the disappearance or significant attenuation of the C=O ketone band at ~1715 cm⁻¹. Raman spectroscopy serves as a complementary technique, often providing stronger signals for the more symmetric and less polar C-S and C-C bonds of the ring skeleton.

Mass Spectrometry Techniques (GC-MS, HRMS-EI) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight and formula of the compound, and insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using an Electron Ionization (HRMS-EI) source, is used for molecular formula confirmation. By measuring the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) to four or more decimal places, the elemental composition can be determined with high confidence. For this compound (C₅H₈OS), the calculated exact mass is 116.0347, and HRMS analysis would confirm this value, distinguishing it from other isomers or compounds with the same nominal mass.

Under Electron Ionization (EI) conditions, the molecule fragments in a reproducible manner, creating a "fingerprint" mass spectrum. The analysis of these fragments helps to corroborate the proposed structure. For this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the sulfur heteroatom or the carbonyl group.

Loss of Carbon Monoxide: A common fragmentation for cyclic ketones, leading to the formation of an [M - CO]⁺• ion (m/z 88).

Ring Cleavage: Fragmentation of the heterocyclic ring can lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄), also potentially resulting in an ion at m/z 88.

Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used hyphenated technique where the gas chromatograph separates the volatile thiopyranone from any impurities or reaction byproducts before it is introduced into the mass spectrometer for analysis.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and detailed structural information, representing the "gold standard" for molecular structure determination. This technique yields a precise three-dimensional model of the molecule as it exists in the solid-state crystal lattice.

Analysis of the crystal structure of this compound or its derivatives reveals:

Unambiguous Connectivity: It confirms the atomic connectivity and the location of the carbonyl group and sulfur atom within the six-membered ring.

Precise Geometric Parameters: It provides highly accurate measurements of all bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the molecular geometry.

Ring Conformation: It definitively establishes the conformation of the thiopyranone ring. For a saturated six-membered ring, a "chair" or "half-chair" conformation is typically observed, minimizing steric and torsional strain. The analysis reveals which substituents, if any, occupy axial or equatorial positions.

Intermolecular Interactions: The crystal structure shows how molecules pack in the solid state, revealing any significant intermolecular forces such as C-H···O hydrogen bonds or dipole-dipole interactions that stabilize the crystal lattice.

The table below presents typical geometric parameters for a thiopyranone ring skeleton as determined by X-ray crystallography.

| Parameter | Description | Typical Value |

|---|---|---|

| C3=O | Carbonyl bond length | 1.21 - 1.23 Å |

| C2-S1 | Carbon-sulfur bond length | 1.80 - 1.83 Å |

| C6-S1 | Carbon-sulfur bond length | 1.80 - 1.83 Å |

| C-C | Single carbon-carbon bond length | 1.51 - 1.54 Å |

| C6-S1-C2 | Angle within the thioether | 97.0 - 101.0° |

| O=C3-C2 | Angle adjacent to carbonyl | 120.0 - 124.0° |

| O=C3-C4 | Angle adjacent to carbonyl | 120.0 - 124.0° |

Computational Chemistry and Theoretical Investigations of Thiopyranone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational studies on thiopyranone derivatives due to its favorable balance of accuracy and computational cost. researchgate.net It allows for the detailed examination of various molecular properties, from reaction energetics to spectroscopic parameters.

DFT calculations are frequently employed to map the potential energy surfaces (PES) of chemical reactions involving thiopyranone systems. tandfonline.com This approach allows for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. numberanalytics.com By calculating the energies of these stationary points, a complete energy profile for a proposed reaction mechanism can be constructed. e3s-conferences.org

For instance, theoretical studies on the cycloaddition reactions of 2H-thiopyran-2-one, a related compound, with strained alkynes have been performed to understand the inverse electron demand Diels-Alder (IEDDA) reaction. rsc.org These calculations reveal the activation barriers (ΔG‡) and reaction energies (ΔG) associated with the formation of cycloadducts. The exploration of the PES helps to explain the observed regioselectivity and stereoselectivity of such reactions. tandfonline.comrsc.org DFT studies on the reactions of acetylenes with substituted 2H-thiopyran-2-thiones have shown that different reaction channels can lead to various products, with the preferred pathway being determined by the respective energy barriers. tandfonline.com In some cases, these calculations have identified kinetically unstable zwitterionic intermediates along the reaction coordinate. tandfonline.com

The study of reaction mechanisms is not limited to cycloadditions. Computational investigations into the thermal decomposition of related dihydropyrans have used DFT to model concerted, six-membered transition states, providing insights into the kinetics and thermodynamics of these processes. mdpi.com Such studies are vital for understanding the stability and reactivity of the thiopyranone ring system under various conditions.

Table 1: Example of Calculated Energy Profile Data for a Hypothetical Reaction of a Thiopyranone Derivative

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2H-Thiopyran-3(6H)-one + Dienophile | 0.0 |

| TS1 | Transition State for [4+2] Cycloaddition | +25.5 |

| Intermediate | Cycloadduct | -10.2 |

| TS2 | Transition State for Rearrangement | +30.1 |

| Product | Rearranged Product | -15.8 |

| Note: This table is illustrative, based on typical values found in DFT studies of related heterocyclic systems. |

The non-planar nature of the saturated portion of the this compound ring means it can adopt several conformations. DFT calculations are a valuable tool for determining the relative stabilities of these conformers, such as the chair, boat, and twist-boat forms. researchgate.netresearchgate.net For the related tetrahydro-2H-thiopyran, the chair conformer is significantly more stable than twist and boat forms. researchgate.net

Computational studies on substituted tetrahydro-2H-thiopyrans have quantified the energetic penalties associated with different conformations. For example, calculations on tetrahydro-2H-thiopyran revealed the chair conformer to be more stable than the 1,4-twist conformer by 5.27 kcal/mol. researchgate.net The energy barriers for interconversion between these forms can also be calculated, providing a complete picture of the molecule's conformational dynamics. researchgate.net Similar computational analyses on pyran derivatives have shown that the pyran ring can adopt "flattened-boat" conformations in certain crystal structures. bohrium.com The equilibrium between different conformers, such as the twist-boat and half-chair, can be reliably studied by comparing DFT-calculated spectra with experimental data. nih.govgoums.ac.ir

Table 2: Calculated Relative Energies for Conformers of Tetrahydro-2H-thiopyran (A Model for the Saturated Portion of this compound)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| Chair | B3LYP/6-31G(d) | 0.00 | researchgate.net |

| 2,5-Twist | HF/6-31G(d) | 6.08 | researchgate.net |

| 1,4-Boat | HF/6-31G(d) | 6.83 | researchgate.net |

| 1,4-Twist | B3LYP/6-31G(d) | 5.27 | researchgate.net |

| Note: Data is for the model compound tetrahydro-2H-thiopyran. The presence of the ketone and double bond in this compound would alter these values. |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data. nih.govosti.gov The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, one can gain confidence in the structural assignment. acs.org This is particularly useful for distinguishing between different isomers or conformers. acs.org

Similarly, DFT can compute vibrational frequencies (e.g., for IR and Raman spectroscopy). acs.org While raw calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. nist.gov These calculations not only help in assigning peaks in an experimental spectrum but also provide a visual representation of the atomic motions associated with each vibrational mode. scifiniti.com

Table 3: Representative DFT-Calculated Spectroscopic Data for a Thiopyranone-like Structure

| Parameter | Atom/Group | Calculated Value (B3LYP/6-311++G**) | Experimental Range (Typical) |

| ¹³C NMR Shift | C=O | 195-205 ppm | ~190-210 ppm |

| ¹³C NMR Shift | C=C | 120-140 ppm | ~110-150 ppm |

| ¹H NMR Shift | H on C=C | 5.5-7.0 ppm | ~5.0-7.5 ppm |

| IR Frequency | C=O Stretch | ~1700 cm⁻¹ (scaled) | ~1680-1720 cm⁻¹ |

| IR Frequency | C=C Stretch | ~1650 cm⁻¹ (scaled) | ~1620-1680 cm⁻¹ |

| Note: This table is illustrative, showing typical calculated values and their correlation with experimental ranges for the key functional groups. |

DFT provides a means to analyze the electronic structure of a molecule and to quantify its reactivity through various conceptual DFT descriptors. eurjchem.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that relate to a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bohrium.com

Table 4: Illustrative Local Reactivity Descriptors (Condensed Fukui Functions) for this compound

| Atom | Site Description | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C2 | Carbonyl Carbon | 0.25 | 0.05 |

| O(3) | Carbonyl Oxygen | 0.10 | 0.18 |

| C4 | β-Carbon (vinylogous) | 0.15 | 0.08 |

| S1 | Sulfur Atom | 0.08 | 0.22 |

| Note: Values are hypothetical and for illustrative purposes only, representing expected trends in reactivity. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological macromolecules. bac-lac.gc.cauc.pt

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in solution, observing transitions between chair, boat, and other forms in real-time. bac-lac.gc.ca In the context of drug design, MD simulations are crucial for understanding how a thiopyranone derivative might bind to a protein target. mdpi.com These simulations can reveal the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, which are important for predicting binding affinity. uc.pt

Quantum Chemical Modeling of Bond Evolution and Reaction Synchronicity

Beyond identifying transition states, quantum chemical methods can provide a deeper understanding of the bond-forming and bond-breaking processes that occur during a chemical reaction. The theory of Atoms in Molecules (AIM) and the analysis of the Electron Localization Function (ELF) are two powerful techniques used for this purpose. semanticscholar.org

Bonding Evolution Theory (BET) combines ELF analysis with catastrophe theory to describe the precise sequence of electronic rearrangements along a reaction coordinate. chemrxiv.org This approach allows for a detailed characterization of when and how bonds are formed and broken. It can distinguish between synchronous reactions, where multiple bonds change simultaneously, and asynchronous reactions, where bond changes occur in a stepwise fashion. mdpi.comresearchgate.net For example, in a cycloaddition reaction, BET can determine if the two new single bonds are formed in concert or one after the other. edu.krd This level of detail provides a rigorous and quantitative description of the reaction mechanism, moving beyond simple arrow-pushing formalisms.

Analogous Chemical Principles from 2h Pyran 3 6h One Chemistry Oxygen Analogue

Achmatowicz Rearrangement as a General Oxidative Cyclization Strategy

The Achmatowicz reaction, or rearrangement, is a cornerstone in the synthesis of dihydropyran systems. wikipedia.org It facilitates the conversion of a furan (B31954) into a dihydropyran through an oxidative rearrangement process. wikipedia.orgacs.org This transformation is particularly valuable as it converts readily available starting materials, such as furfural (B47365) and other furan derivatives derived from agricultural byproducts, into highly functionalized pyranones. nih.gov The reaction was initially developed for the synthesis of monosaccharides from furan compounds. wikipedia.orgacs.org

The general protocol involves the reaction of a furfuryl alcohol with an oxidizing agent, which leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative. nih.gov Over the years, numerous modifications to the original procedure have been developed to improve efficiency and mildness of the reaction conditions. acs.org

The Achmatowicz rearrangement is fundamentally an oxidative ring expansion of a furan ring. nih.gov The process begins with the oxidation of the furan ring of a furfuryl alcohol. In the classic procedure, this is achieved using bromine in methanol, which leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org This intermediate then undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product. wikipedia.org

The reaction can be viewed as an oxidative cleavage of the furan ring followed by an intramolecular cyclization. nih.gov This process smoothly provides 6-hydroxy-2H-pyran-2(3H)-ones under mild conditions. nih.gov Various oxidizing agents have been employed to effect this transformation, including m-chloroperbenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and Oxone in the presence of potassium bromide. acs.org More environmentally benign methods have also been developed, such as those using visible light and photocatalysts. nih.gov

The key mechanistic steps can be summarized as:

Oxidation of the furan ring to form a dihydrofuran intermediate.

Rearrangement of the intermediate to the more stable dihydropyranone ring system.

Kinetic studies on vanadium-catalyzed versions of this rearrangement suggest a complex mechanism with dependencies on the concentrations of the furfurol, oxidant, and catalyst. researchgate.net

The Achmatowicz reaction demonstrates a broad substrate scope, tolerating a variety of substituents on the furan ring and the carbinol carbon. nih.gov This versatility has made it a powerful tool in organic synthesis. nih.gov The reaction can accommodate different functional groups, which is crucial for the synthesis of complex molecules. researchgate.net

However, there are limitations. The presence of other oxidation-sensitive groups within the substrate can lead to undesired side reactions. acs.org For instance, in the synthesis of certain natural products, conventional oxidizing agents like m-CPBA or NBS were found to be incompatible with an indole (B1671886) core, leading to decomposition. acs.org In such cases, alternative, milder oxidation methods, such as those employing singlet oxygen, have been successfully utilized. thieme-connect.com The choice of oxidant and reaction conditions must be carefully considered based on the specific substrate. thieme-connect.com

The following table illustrates the scope of the Achmatowicz rearrangement with various substituted furfuryl alcohols under a visible-light-mediated flow protocol. nih.gov

| Entry | Furfuryl Alcohol Substrate | Dihydropyranone Product | Yield (%) |

| 1 | 2a | 3a | 85 |

| 2 | 2b | 3b | 81 |

| 3 | 2c | 3c | 78 |

| 4 | 2d | 3d | 75 |

| 5 | 2e | 3e | 72 |

| 6 | 2f | 3f | 79 |

| 7 | 2g | 3g | 82 |

| 8 | 2h | 3h | 76 |

| 9 | 2i | 3i | 70 |

| 10 | 2j | 3j | 68 |

| 11 | 2k | 3k | 65 |

| 12 | 2l | 3l | 71 |

| 13 | 2m | 3m | 62 |

| 14 | 2n | 3n | 58 |

| 15 | 2o | 3o | 55 |

| 16 | 2p | 3p | 51 |

Table adapted from Sharma, A. et al. (2022). Yields are for isolated products. nih.gov

Gold-Catalyzed Oxidative Cycloalkoxylation of Alkynes for Pyranone Synthesis

An alternative approach to the synthesis of 2H-pyran-3(6H)-one derivatives involves the gold-catalyzed oxidative cycloalkoxylation of alkynes. nih.gov This method provides a direct route to the pyranone core from acyclic precursors. The reaction proceeds under mild conditions and shows good compatibility with various functional groups. nih.gov

Gold catalysis in organic synthesis is known for its ability to promote a variety of complex transformations, including the oxidative coupling of alkynes. nih.govresearchgate.net The development of gold-catalyzed methods for pyranone synthesis represents a significant advancement, offering a complementary strategy to traditional methods like the Achmatowicz rearrangement. nih.govrsc.org

Utility as Chiral Synthons in Stereoselective Organic Synthesis

Optically active 2H-pyran-3(6H)-ones are highly valuable chiral building blocks in organic synthesis. researchgate.net The presence of multiple functional groups and stereocenters makes them ideal starting materials for the construction of complex, stereochemically defined molecules. researchgate.net Their utility is particularly evident in the synthesis of carbohydrates and natural products.

The original application of the Achmatowicz reaction was in the total synthesis of monosaccharides. wikipedia.org The resulting 6-hydroxy-2H-pyran-3(6H)-one is a highly functionalized synthon that can be elaborated into various sugar molecules. tandfonline.com For example, after the initial rearrangement, subsequent steps such as alcohol protection and ketone reduction can lead to intermediates from which many monosaccharides can be synthesized. wikipedia.org

These pyranone-derived synthons have been used to create a variety of carbohydrate mimics, which are molecules that resemble natural sugars and can have interesting biological activities. nih.gov The ability to control the stereochemistry during the synthesis allows for the preparation of specific enantiomers of these sugar-like structures. nih.gov

The 2H-pyran-3(6H)-one core is a structural motif found in numerous natural products. nih.govnih.gov Consequently, synthetic routes that generate this core structure are of great interest to synthetic chemists. The Achmatowicz reaction has been employed as a key step in the total synthesis of a wide range of natural products. acs.org

Examples of natural products synthesized using this methodology include desoxoprosophylline and pyrenophorin. wikipedia.org The pyranone product of the rearrangement serves as a versatile intermediate that can be further transformed into the final natural product target. nih.gov The strategic application of this reaction has enabled the efficient and stereoselective synthesis of complex molecules with diverse biological activities. mdpi.comresearchgate.net

Comparative Analysis of Reactivity with Thiopyranone Systems (e.g., enone systems)

The reactivity of both 2H-Pyran-3(6H)-one and its sulfur analogue, 2H-Thiopyran-3(6H)-one, is dominated by the α,β-unsaturated ketone moiety, commonly known as an enone system. This functional group provides two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5). The heteroatom within the ring—oxygen in the pyranone and sulfur in the thiopyranone—exerts a significant influence on the electronic distribution and, consequently, the reactivity of this enone system.

A comparative analysis reveals distinct differences in reactivity stemming from the fundamental electronic properties of oxygen versus sulfur. Oxygen is more electronegative than sulfur, leading to a stronger inductive electron-withdrawing effect (-I) in the pyranone ring. This effect tends to increase the electrophilicity of the entire system. However, the potential for resonance donation (+R effect) of the heteroatom's lone pair electrons into the conjugated system must also be considered. The 2p orbitals of oxygen overlap more effectively with the 2p orbitals of the adjacent carbon atoms compared to the larger 3p orbitals of sulfur. This superior orbital overlap results in a more significant resonance contribution in the pyranone system, which can partially counteract the inductive effect by increasing electron density at the β-carbon.

In the this compound system, the weaker resonance donation from sulfur, combined with its lower electronegativity, modifies the electrophilic character of the enone. The β-carbon in the thiopyranone is expected to be more electron-deficient and thus more susceptible to conjugate (Michael) addition reactions compared to its oxygen counterpart. Research on 2H-pyran-3(6H)-one derivatives confirms their role as reactive substrates for forming Michael adducts, highlighting the inherent reactivity of the enone system. researchgate.netnih.gov While direct comparative kinetic studies are sparse, theoretical principles suggest a greater propensity for 1,4-addition in thiopyranones.

The two primary modes of nucleophilic addition to these enone systems are direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. The outcome of the reaction is influenced by the nature of the nucleophile ("hard" vs. "soft") and the electronic characteristics of the enone substrate. The greater polarization of the C=O bond in the pyranone, due to oxygen's high electronegativity, might slightly favor direct attack at the carbonyl under certain conditions. Conversely, the more electrophilic β-carbon of the thiopyranone is predicted to be more reactive towards soft nucleophiles that preferentially undergo conjugate addition.

Table 1: Comparative Electronic Properties of Heteroatoms in Pyranone and Thiopyranone Systems

| Property | 2H-Pyran-3(6H)-one (Oxygen Analogue) | This compound | Scientific Rationale |

| Heteroatom | Oxygen (O) | Sulfur (S) | Position 1 of the heterocyclic ring. |

| Electronegativity | ~3.44 (Pauling scale) | ~2.58 (Pauling scale) | Oxygen is significantly more electronegative than sulfur. |

| Inductive Effect (-I) | Strong | Moderate | The more electronegative oxygen exerts a stronger electron-withdrawing inductive effect. |

| Resonance Effect (+R) | Moderate to Strong | Weak to Moderate | Better p-orbital overlap (2p-2p) for O-C bond compared to S-C bond (3p-2p) enhances resonance donation from oxygen. |

Table 2: Predicted Comparative Reactivity of Enone Systems

| Reaction Site / Feature | 2H-Pyran-3(6H)-one | This compound | Basis for Prediction |

| Electrophilicity at Carbonyl Carbon (C3) | High | High | Both are activated carbonyls. The stronger -I effect of oxygen may slightly increase electrophilicity relative to the thiopyranone. |

| Electrophilicity at β-Carbon (C5) | Moderately High | High | The weaker resonance donation from sulfur results in a more electron-deficient β-carbon, enhancing its susceptibility to conjugate addition. |

| Favored Attack by Soft Nucleophiles | 1,4-Conjugate Addition | 1,4-Conjugate Addition (Likely more facile) | Soft nucleophiles favor attack at the softer electrophilic β-carbon. This site is predicted to be more electrophilic in the thiopyranone. |

| Favored Attack by Hard Nucleophiles | 1,2-Direct Addition | 1,2-Direct Addition | Hard nucleophiles favor attack at the harder, more charge-dense carbonyl carbon. |

Advanced Applications and Future Research Directions of Thiopyranones

Development of Thiopyranone-Based Materials

The incorporation of sulfur into polymer backbones can impart unique properties, and the strained ring system of certain thiopyranone derivatives makes them intriguing candidates for ring-opening polymerization (ROP). This approach opens avenues for creating advanced materials with tailored functionalities and enhanced recyclability.

The design of cyclic thioenone monomers is a critical first step in the development of novel polythioesters via ROP. While direct ROP of 2H-Thiopyran-3(6H)-one is not extensively documented, related cyclic thioesters and thionolactones have been successfully polymerized. The driving force for the ring-opening of such cyclic monomers is often the relief of ring strain. For instance, seven- and eight-membered fused bicyclic ring systems have been designed to provide modest ring-strain energies conducive to polymerization.

The synthesis of these specialized monomers can be achieved through various organic reactions. A notable method involves the researchgate.netresearchgate.net-sigmatropic rearrangement of alkynyl sulfoxides, which directly yields bicyclic monomers. These monomers can then be chemoselectively modified to introduce a range of functional groups. The ability to easily access and modify these cyclic thioenone monomers is crucial for tuning the properties of the resulting polymers. This strategy allows for the incorporation of dynamic reversibility, leading to polymers with controlled molecular weights and narrow dispersities.

A significant advantage of polymers derived from cyclic thioenone monomers through ROP is their potential for chemical recyclability. researchgate.netchemistryviews.orgresearchgate.netdigitellinc.com The concept of a circular polymer economy, where polymers can be broken down into their constituent monomers and repolymerized, is a key driver in this area of research. researchgate.netchemistryviews.orgresearchgate.netdigitellinc.com For polythioenones, depolymerization can be triggered to recover the original monomers, offering a sustainable alternative to traditional plastics. chemistryviews.org This process is often achieved by reversing the polymerization conditions, such as by increasing the temperature or adding a catalyst to break down the polymer backbone.

The development of such recyclable polymers from thiopyranone-based monomers could have significant implications for additive manufacturing (3D printing). While the direct use of thiopyranones in 3D printing is still an emerging area, the development of functional resins is a key aspect of advancing this technology. Thiol-ene chemistry, for example, has been explored for use in photopolymerizable systems for 3D printing. researchgate.netvoxelmatters.com The creation of chemically recyclable thio-based resins would be a major step towards more sustainable additive manufacturing processes.

Thiopyranone Scaffolds in the Synthesis of Biologically Relevant Compounds

The thiopyranone ring system is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of a wide array of biologically active molecules. Its reactivity allows for the introduction of various functional groups and the formation of fused heterocyclic systems.

Thiopyranone derivatives serve as precursors for a multitude of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net The presence of both a sulfur atom and a carbonyl group provides multiple reactive sites for further chemical transformations. For example, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has been utilized in one-pot multi-component reactions to prepare various cyclic sulfones. rsc.orgresearchgate.net

Furthermore, thiopyran scaffolds can be fused with other heterocyclic rings to create complex polycyclic systems. nih.govresearchgate.netrsc.org For instance, thiopyrano[2,3-d]thiazoles can be synthesized from 5-ene-thiazolidinones through a hetero-Diels-Alder reaction. nih.govresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their potential biological activities. The ability to construct such diverse heterocyclic architectures highlights the importance of thiopyranones as foundational building blocks in synthetic organic chemistry. researchgate.netdigitellinc.comorganic-chemistry.orgnih.gov

Below is a table summarizing examples of heterocyclic systems synthesized from thiopyranone precursors.

| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multi-component reaction | Cyclic sulfones | rsc.orgresearchgate.net |

| 5-ene-4-thioxo-2-thiazolidinones and 5-hydroxy-1,4-naphthoquinone | Hetero-Diels-Alder reaction | Benzo mdpi.comnih.govthiochromeno[2,3-d] researchgate.netiau.irthiazole-2,5,10-triones | nih.gov |

| 5-ene-thiazolidinones | Hetero-Diels-Alder reaction | Thiopyrano[2,3-d]thiazoles | nih.govresearchgate.net |

| Isatin derivatives, primary amines, carbon disulfide, and malononitrile (B47326) | One-pot, five-component reaction | Spirooxindole-annulated thiopyran derivatives | researchgate.net |

The thiopyranone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ump.edu.pl This makes it an attractive starting point for the design and synthesis of novel therapeutic agents. ump.edu.pldoaj.org Sulfur-containing heterocycles, in general, are integral components of many FDA-approved drugs and medicinally active compounds. nih.gov

Thiopyrano[2,3-d]thiazoles, for example, have been investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities. nih.govresearchgate.net The rigid, fused heterocyclic system of these molecules can lead to enhanced selectivity for biological targets. nih.gov The synthesis of novel thiopyrano[2,3-d]thiazoles linked to other pharmacologically active moieties, such as pyrazole, has been explored as a strategy for developing new anticancer agents. researchgate.net The versatility of the thiopyranone core allows for the creation of libraries of drug-like molecules with diverse biological profiles.

Exploration of Novel Catalytic Methods for Thiopyranone Synthesis

The development of efficient and environmentally friendly methods for the synthesis of thiopyranones and their derivatives is an active area of research. Novel catalytic approaches aim to improve reaction yields, reduce reaction times, and minimize waste.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of functionalized thiopyrans. iau.irsemanticscholar.org These reactions allow for the assembly of complex molecules from simple starting materials in a single step, often with high atom economy. For instance, an efficient synthesis of 2H-thiopyran-3,4-dicarboxylate derivatives has been achieved through a one-pot reaction between acetylenic esters, arylisothiocyanates, and enaminones in water, without the need for a catalyst. iau.ir

The use of organocatalysts, such as L-proline, has also been explored for the enantioselective synthesis of pyrans and thiopyrans. mdpi.comnih.gov L-proline has been shown to catalyze the multicomponent reaction of aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds to produce thiopyrans in good yields and with stereospecificity. mdpi.comnih.gov The development of such catalytic systems is crucial for accessing chiral thiopyranone derivatives, which are often of interest for pharmaceutical applications. Furthermore, various catalytic methodologies, including those utilizing transition metals and metal-free Brønsted and Lewis acids/bases, have been developed for the synthesis of related 2H-chromenes, and similar strategies could potentially be adapted for thiopyranone synthesis. msu.edu

The following table provides examples of novel catalytic methods for the synthesis of thiopyran derivatives.

| Reaction Type | Catalyst/Conditions | Product | Reference |

| One-pot multicomponent reaction | Water, no catalyst | 2H-thiopyran-3,4-dicarboxylate derivatives | iau.ir |

| Multicomponent reaction | L-proline | Enantioselective synthesis of thiopyrans | mdpi.comnih.gov |

| Knoevenagel condensation followed by Michael addition | Environmentally benign conditions | Spirooxindole-annulated thiopyran derivatives | semanticscholar.org |

| [CoII(porphyrin)]-catalyzed reaction | Salicyl-N-tosylhydrazones and terminal alkynes | 2H-chromenes (related pyran structure) | msu.edu |

Integration of Computational Design for De Novo Thiopyranone Discovery and Reaction Optimization

The advancement of computational chemistry has revolutionized the landscape of drug discovery and chemical synthesis. For novel heterocyclic compounds like this compound and its derivatives, in silico methods offer a powerful toolkit for de novo design and the optimization of synthetic routes. These computational approaches not only accelerate the discovery of new molecular entities with desired biological activities but also enhance the efficiency and sustainability of their chemical production.

De Novo Thiopyranone Discovery

De novo drug design involves the creation of novel molecular structures with desirable pharmacological properties, often tailored to a specific biological target. For thiopyranone derivatives, this process typically begins with the identification of a target protein implicated in a disease pathway. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are then employed to design novel thiopyranone scaffolds that can effectively interact with the target.

Molecular Docking and Virtual Screening:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. In the context of thiopyranone discovery, a library of virtual thiopyranone derivatives can be docked into the active site of a target protein. The binding affinities and interaction patterns are then analyzed to identify promising candidates. For instance, a hypothetical virtual screening of thiopyranone analogs against a specific kinase target might yield the following results:

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| TPO-001 | -8.5 | LYS76, MET108, ASP167 |

| TPO-002 | -9.2 | GLU91, LEU154, PHE166 |

| TPO-003 | -7.8 | LYS76, TYR109, VAL112 |

| TPO-004 | -9.5 | GLU91, MET108, PHE166 |

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties (e.g., hydrophobicity, electronics, sterics) of a set of known thiopyranone derivatives, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, untested compounds, thereby prioritizing the synthesis of the most promising candidates. A simplified, hypothetical QSAR equation for a series of thiopyranone-based enzyme inhibitors might look like:

log(1/IC₅₀) = 0.65 * logP - 0.23 * (LUMO)² + 1.2 * (H-bond donors) + 2.4

Where logP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and H-bond donors is the number of hydrogen bond donating groups.

Reaction Optimization

Computational chemistry is also instrumental in optimizing the synthetic routes to thiopyranone derivatives. Methods such as Density Functional Theory (DFT) and kinetic modeling can provide deep insights into reaction mechanisms, helping chemists to select the most efficient reaction conditions.

Density Functional Theory (DFT) Studies:

DFT calculations can be used to model the electronic structure of molecules and to investigate the transition states of chemical reactions. This allows for the elucidation of reaction pathways and the prediction of reaction barriers. For the synthesis of the this compound core, DFT could be used to compare different synthetic strategies, for example, by calculating the activation energies for various cyclization reactions.

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Thia-Diels-Alder | Lewis Acid | Dichloromethane | 25.3 |

| Michael Addition-Cyclization | Base | Ethanol | 22.1 |

| Pinner Reaction | Acid | Methanol | 28.9 |

Based on such theoretical calculations, the Michael addition-cyclization pathway would be predicted to be the most energetically favorable route.

Kinetic Modeling and Machine Learning:

Kinetic modeling can simulate the progress of a chemical reaction over time, taking into account the concentrations of reactants, products, and intermediates, as well as temperature and catalyst loading. youtube.com When combined with machine learning algorithms, it is possible to build predictive models for reaction outcomes, such as yield and selectivity, based on a limited set of experimental data. beilstein-journals.orgduke.eduresearchgate.netnih.govnih.gov An active learning approach, for instance, can intelligently suggest the next set of experimental conditions to perform in order to most rapidly identify the optimal reaction parameters. duke.edunih.gov

A hypothetical machine learning model trained on experimental data for the synthesis of a substituted thiopyranone might predict the reaction yield based on the following parameters:

| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Predicted Yield (%) |

| 60 | 1.0 | 12 | 75 |

| 80 | 1.0 | 6 | 82 |

| 80 | 1.5 | 6 | 91 |

| 100 | 1.5 | 3 | 88 |

By integrating these computational tools, the discovery and development of novel thiopyranones can be significantly accelerated, leading to the more rapid identification of new therapeutic agents and more efficient and sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 2H-Thiopyran-3(6H)-one and its derivatives?

- Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY, HSQC, HMBC), infrared (IR) spectroscopy, and mass spectrometry (EI-MS or LC-MS). For example, compound derivatives such as 2a–2j and 5a–5i were analyzed using 500/126 MHz NMR in DMSO-d6, revealing detailed coupling constants and structural confirmations . IR spectra (e.g., 1700–1750 cm⁻¹ for carbonyl stretches) and LC-MS data (e.g., compound 2f) further validate functional groups and molecular weights .

Q. How can researchers confirm the structural integrity of synthesized this compound analogs?

- Answer : Structural confirmation requires cross-validation of spectral data. For instance, NOESY and HMBC spectra resolve spatial proximity of protons and carbon-proton correlations, respectively. In compound 10, 1H-13C coupling in DMSO-d6 confirmed substituent positioning, while EI-MS provided fragmentation patterns consistent with predicted molecular ions .

Advanced Research Questions

Q. What strategies optimize the synthesis of thiopyran-based heterocycles using this compound derivatives?

- Answer : Key strategies include using dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a reactive intermediate for cycloaddition or nucleophilic substitution. For example, sulfone derivatives (e.g., compound 9a) were synthesized via sulfonation and subsequent functionalization, with LC-MS tracking reaction progress and purity . Solvent choice (e.g., DMSO for polar intermediates) and temperature control (e.g., 25–80°C) are critical for yield optimization .

Q. How can contradictions in spectral data across studies be resolved?

- Answer : Discrepancies (e.g., in mass spectra or NMR shifts) may arise from solvent effects, tautomerism, or impurities. Researchers should:

- Compare data under identical conditions (e.g., DMSO-d6 vs. CDCl3).

- Use 2D NMR to resolve overlapping signals.

- Validate with computational tools (e.g., in silico PASS predictions for bioactivity or Gaussian-based NMR simulations) .

Q. What methodological approaches validate the bioactivity predictions of this compound derivatives?

- Answer : In silico tools like PASS and GUSAR predict bioactivity (e.g., anti-inflammatory or kinase inhibition). For instance, compound derivatives showed predicted probabilities of 0.729 (anti-inflammatory) and 0.704 (cystinyl aminopeptidase inhibition) . Experimental validation requires in vitro assays (e.g., enzyme inhibition or cell-based models) cross-referenced with computational results.

Q. How can researchers ensure reproducibility of spectral data for this compound derivatives across laboratories?

- Answer : Standardize protocols for:

- Instrument calibration (e.g., NMR referencing to TMS).

- Solvent purity (e.g., anhydrous DMSO-d6 for hygroscopic compounds).

- Data reporting (e.g., δ-values in ppm, J-couplings in Hz). The EPA/NIH Mass Spectral Database provides reference spectra for derivatives like dihydro-6-methyl-2H-thiopyran-3(4H)-one (CAS 43152-90-5), aiding cross-lab comparisons .

Data Interpretation & Application

Q. What analytical challenges arise in differentiating tautomeric forms of this compound derivatives?

- Answer : Tautomerism (e.g., keto-enol equilibria) complicates NMR interpretation. Dynamic NMR experiments at variable temperatures (e.g., −20°C to 80°C) or deuterium exchange studies can identify exchangeable protons. For example, compound 5h’s 13C NMR showed distinct carbonyl signals at 190–200 ppm, ruling out enol tautomers .

Q. How are computational methods integrated into the study of thiopyran derivatives?

- Answer : Density functional theory (DFT) predicts molecular geometries and spectral properties. For compound 16, in silico predictions aligned with experimental IR and NMR data, reducing reliance on trial-and-error synthesis . Additionally, molecular docking (e.g., I kappa B kinase 2 inhibitor predictions) guides target-specific derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.